
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide, also known as BPTES, is a potent inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer, making it an attractive target for cancer therapy.
Wirkmechanismus
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide binds to the active site of glutaminase, preventing the enzyme from catalyzing the conversion of glutamine to glutamate. This inhibition leads to a decrease in the production of glutamate, which is necessary for the growth and survival of cancer cells. 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been shown to be selective for cancer cells, sparing normal cells from its effects.
Biochemical and Physiological Effects
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. In addition, 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide in lab experiments is its specificity for cancer cells, sparing normal cells from its effects. Another advantage is its potential for combination therapy with other chemotherapeutic agents. However, 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has some limitations, including its low solubility in water and its instability in aqueous solutions.
Zukünftige Richtungen
For 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide include the development of more potent and selective inhibitors of glutaminase. In addition, the use of 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide in combination therapy with other chemotherapeutic agents is an area of active research. Finally, the development of methods to overcome the limitations of 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide, such as its low solubility and instability, is an important area of future research.
Conclusion
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide is a potent inhibitor of glutaminase, an enzyme overexpressed in many types of cancer. Its specificity for cancer cells and potential for combination therapy make it a promising candidate for cancer therapy. Further research is needed to develop more potent and selective inhibitors of glutaminase and to overcome the limitations of 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide.
Synthesemethoden
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of 2-bromo-5-methylthiophene-3-carboxylic acid with thionyl chloride to form 2-bromo-5-methylthiophene-3-carbonyl chloride. The resulting compound is then reacted with 1H-pyrrole-2-carboxylic acid to form 2-(1H-pyrrole-2-carbonyl)-5-methylthiophene-3-carbonyl chloride. The final step involves the reaction of the 2-(1H-pyrrole-2-carbonyl)-5-methylthiophene-3-carbonyl chloride with hydrazine hydrate to form 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has been extensively studied for its potential use in cancer therapy. Glutaminase is overexpressed in many types of cancer, including breast, lung, and pancreatic cancer. By inhibiting glutaminase, 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide can prevent the production of glutamate, which is necessary for the growth and survival of cancer cells. 5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide has also been shown to increase the sensitivity of cancer cells to other chemotherapeutic agents, making it a promising candidate for combination therapy.
Eigenschaften
IUPAC Name |
5-bromo-2-methylsulfanyl-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5O2S/c1-20-11-14-5-6(12)8(15-11)10(19)17-16-9(18)7-3-2-4-13-7/h2-5,13H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MANUDPQOUQNHHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NNC(=O)C2=CC=CN2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-(methylsulfanyl)-N'-(1H-pyrrole-2-carbonyl)pyrimidine-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(thiophene-3-carboxamido)oxazole-4-carboxamide](/img/structure/B2966794.png)
![N-cyclohexyl-4-[(3,4-dichloro-1-methyl-1H-pyrazol-5-yl)oxy]benzenesulfonamide](/img/structure/B2966797.png)
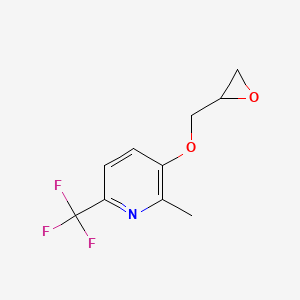
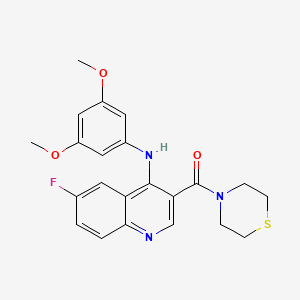


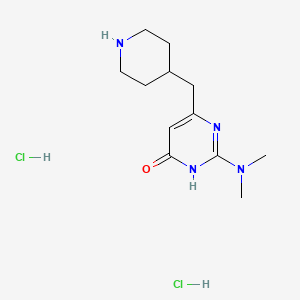
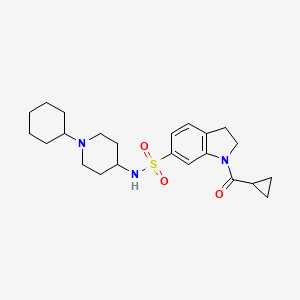
![N-[2-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2966809.png)


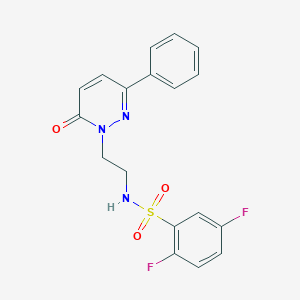
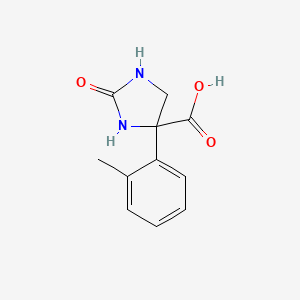
![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)